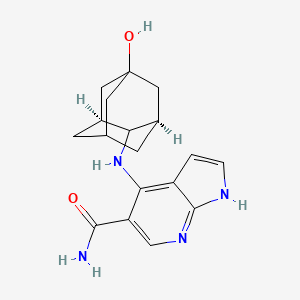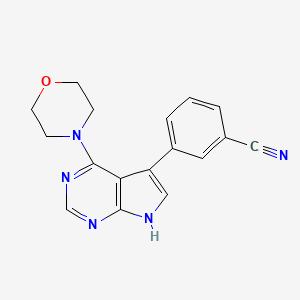
PF-06447475
Übersicht
Beschreibung
PF-06447475 ist ein potenter und selektiver Inhibitor der Leucin-reichen Repeat-Kinase 2 (LRRK2), einer Proteinkinase, die an verschiedenen neurodegenerativen Erkrankungen beteiligt ist, darunter die Parkinson-Krankheit. Diese Verbindung hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, da sie dopaminerge Neuronen vor oxidativem Stress-induzierten Schäden schützen kann, wodurch sie potenziell therapeutische Vorteile für Erkrankungen bietet, die durch neuronale Degeneration gekennzeichnet sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound, chemisch bekannt als 3-[4-(4-Morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-benzonitril, wird durch einen mehrstufigen Prozess synthetisiertDie Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die Verbindung wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt, um den für den pharmazeutischen Einsatz gewünschten Reinheitsgrad zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe modifizieren und möglicherweise Amine oder andere reduzierte Produkte bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Morpholin- und Benzonitril-Einheiten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene oder Nucleophile können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion Amine oder andere reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
PF-06447475 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von LRRK2 in der zellulären Signalübertragung und Neurodegeneration zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von neurodegenerativen Erkrankungen wie der Parkinson-Krankheit untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Kinase-bezogene Signalwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Kinaseaktivität von LRRK2 hemmt. Diese Hemmung reduziert die Phosphorylierung von nachgeschalteten Zielmolekülen und moduliert so zelluläre Signalwege, die an oxidativem Stress und neuronalem Überleben beteiligt sind. Die Fähigkeit der Verbindung, dopaminerge Neuronen vor oxidativen Schäden zu schützen, ist im Zusammenhang mit neurodegenerativen Erkrankungen besonders relevant .
Wirkmechanismus
Target of Action
PF-06447475 primarily targets the leucine-rich repeat kinase 2 (LRRK2) enzyme. LRRK2 is a large protein involved in various cellular processes, including neuronal function and survival. In Parkinson’s disease (PD), LRRK2 mutations are associated with increased kinase activity, leading to oxidative stress and neurodegeneration .
Mode of Action
This compound inhibits LRRK2 kinase activity. By binding to the active site of LRRK2, it prevents the phosphorylation of downstream substrates. This inhibition modulates cellular signaling pathways, ultimately impacting neuronal health and survival .
Biochemical Pathways
The affected pathways include those related to oxidative stress, mitochondrial function, and inflammation. LRRK2 inhibition by this compound reduces oxidative damage and preserves neuronal integrity. Additionally, it may influence immune responses and microglial activation .
Pharmacokinetics
- this compound is brain penetrant, allowing it to reach the central nervous system. It selectively targets LRRK2, minimizing off-target effects. The compound undergoes hepatic metabolism. Elimination occurs primarily through the liver and kidneys. High brain penetration enhances its therapeutic potential .
Result of Action
This compound’s action leads to:
Action Environment
Environmental factors, such as redox balance, influence this compound’s efficacy. Chronic exposure to oxidative stress (e.g., paraquat) exacerbates neurodegeneration, while LRRK2 inhibition mitigates these effects .
Biochemische Analyse
Biochemical Properties
PF-06447475 interacts with the LRRK2 enzyme, a protein kinase that plays a crucial role in cellular processes such as autophagy and vesicle trafficking . The compound inhibits LRRK2 enzyme activity, thereby modulating these biochemical reactions . The inhibition of LRRK2 by this compound is selective and potent, with IC50 values of 3 nM for the enzyme and 25 nM in whole cell assays .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In nerve-like differentiated cells (NLCs), this compound has been observed to preserve nucleus morphology and mitochondrial membrane potential, indicating a protective effect on cell function . Furthermore, the compound has been found to reduce reactive oxygen species (ROS) and reverse apoptosis signaling and oxidative stress markers .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of LRRK2 kinase activity. This inhibition not only blocks the phosphorylation of LRRK2 at serine 935, a key regulatory site, but also abolishes ROS, thereby mitigating oxidative stress . This suggests that this compound exerts its effects at the molecular level through binding interactions with the LRRK2 enzyme, leading to its inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in studies involving chronic exposure to paraquat, a redox cycling compound, this compound was found to prolong lifespan, increase locomotor activity, maintain dopaminergic neuronal integrity, and reduce lipid peroxidation in Drosophila melanogaster flies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in mice with spinal cord trauma, this compound administered at higher doses (5 and 10 mg/kg) showed great abilities to reduce the degree of spinal cord tissue injury, glycogen accumulation, and demyelination of neurons associated with trauma .
Transport and Distribution
Given its ability to inhibit LRRK2, it is likely that the compound interacts with cellular transporters or binding proteins associated with this enzyme .
Subcellular Localization
Given its interaction with LRRK2, a protein kinase that is widely distributed in various cellular compartments, it is plausible that this compound may also be found in these locations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PF-06447475, chemically known as 3-[4-(4-Morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-benzonitrile, is synthesized through a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The compound is then purified using techniques like crystallization or chromatography to achieve the desired purity level for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
PF-06447475 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile group, potentially forming amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK2578215A: Ein weiterer LRRK2-Inhibitor mit ähnlichen Kinasehemmungseigenschaften.
MLi-2: Ein potenter und selektiver LRRK2-Inhibitor mit hoher Hirndurchlässigkeit.
HG-10-102-01: Ein selektiver LRRK2-Inhibitor, der in präklinischen Studien eingesetzt wird
Einzigartigkeit
PF-06447475 ist einzigartig in seiner hohen Selektivität und Potenz für die LRRK2-Hemmung. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und Neuronen vor oxidativem Stress-induzierten Schäden zu schützen, macht es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung bei neurodegenerativen Erkrankungen .
Eigenschaften
IUPAC Name |
3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWDJBVZQBRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527473-33-1 | |
| Record name | 1527473-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

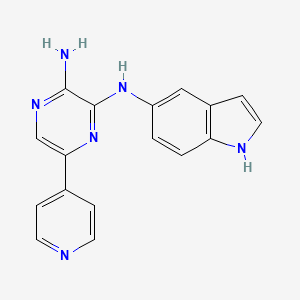
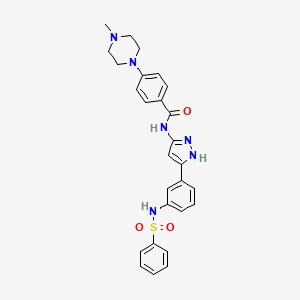
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
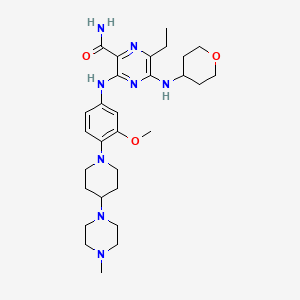
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

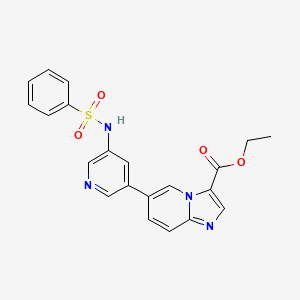
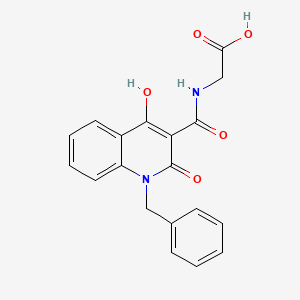
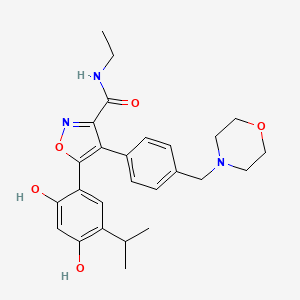
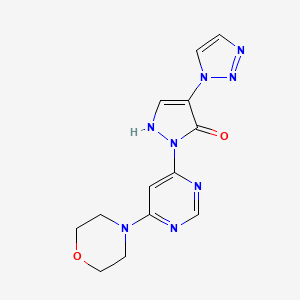
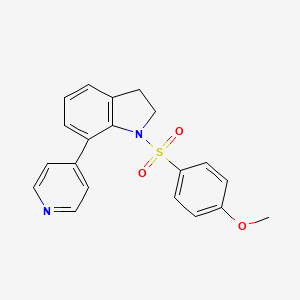
![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)

